molecular formula C13H17N5O3 B15213537 2,6-Diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one CAS No. 647831-22-9

2,6-Diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one

Cat. No.: B15213537
CAS No.: 647831-22-9
M. Wt: 291.31 g/mol
InChI Key: HYYDGZHTIAOQGL-UHFFFAOYSA-N
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Description

2,6-Diamino-5-(6-(oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one is a complex organic compound that features a pyrimidine ring substituted with amino groups and an oxazolyl-oxohexyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-(6-(oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the oxazolyl-oxohexyl side chain. Key steps include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate amidines with β-diketones under acidic or basic conditions.

    Introduction of Amino Groups: Amination reactions using reagents like ammonia or primary amines.

    Attachment of the Oxazolyl-Oxohexyl Side Chain: This step may involve the use of oxazole derivatives and appropriate coupling agents to attach the side chain to the pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-(6-(oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of suitable bases or catalysts.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2,6-Diamino-5-(6-(oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-(6-(oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may interfere with metabolic pathways, signal transduction, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminopyrimidine: Lacks the oxazolyl-oxohexyl side chain, making it less complex.

    5-(Oxazol-2-yl)pyrimidine: Contains the oxazolyl group but lacks the amino substitutions.

    2,6-Diamino-4-oxohexylpyrimidine: Similar structure but without the oxazolyl group.

Uniqueness

2,6-Diamino-5-(6-(oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one is unique due to the combination of its pyrimidine core, amino groups, and oxazolyl-oxohexyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

647831-22-9

Molecular Formula

C13H17N5O3

Molecular Weight

291.31 g/mol

IUPAC Name

2,4-diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C13H17N5O3/c14-10-8(11(20)18-13(15)17-10)4-2-1-3-5-9(19)12-16-6-7-21-12/h6-7H,1-5H2,(H5,14,15,17,18,20)

InChI Key

HYYDGZHTIAOQGL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)C(=O)CCCCCC2=C(N=C(NC2=O)N)N

Origin of Product

United States

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